molecular formula C13H16ClN3O2S2 B2865231 5-chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-sulfonamide CAS No. 1448136-01-3

5-chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2865231
CAS RN: 1448136-01-3
M. Wt: 345.86
InChI Key: BGTWGMNADCWGFN-UHFFFAOYSA-N
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Description

“5-chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-sulfonamide” is a compound that contains an indazole moiety . Indazole derivatives are important heterocycles in drug molecules and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .


Synthesis Analysis

Indazole derivatives can be synthesized through various methods . A series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids and 2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acids were synthesized by the condensation of phenylhydrazine and 2-(hydroxymethylene)cyclohexanone-4-carboxylate .


Molecular Structure Analysis

Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They usually contain two tautomeric forms: 1H-indazole and 2H-indazole . 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .


Chemical Reactions Analysis

The chemical reactions of indazole derivatives can vary depending on the functional groups attached to the indazole nucleus . The presence of an alkyl group in position 2 seems to be very significant for high intrinsic activity .

Scientific Research Applications

Antiviral Activity

Indazole derivatives have been reported to exhibit potent antiviral properties. Compounds similar to our subject compound have shown inhibitory activity against influenza A and other viruses . The presence of the indazole moiety contributes to the compound’s ability to bind with high affinity to viral proteins, potentially disrupting their replication process.

Anti-inflammatory Activity

The indazole nucleus is a common feature in many anti-inflammatory drugs. The structural features of “5-chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-sulfonamide” suggest that it may also possess anti-inflammatory properties, which could be beneficial in the treatment of chronic inflammatory diseases .

Anticancer Activity

Indazole derivatives have been studied for their anticancer activities. They are known to inhibit cell growth in various cancer cell lines, including colon and melanoma . The compound could be explored for its potential to act as a chemotherapeutic agent, targeting specific pathways involved in cancer progression.

Antimicrobial Activity

The indazole scaffold is associated with antimicrobial efficacy. This includes activity against a broad spectrum of bacteria and fungi, making it a candidate for the development of new antimicrobial agents .

Antidiabetic Activity

Research has indicated that indazole derivatives can play a role in managing diabetes. They may affect the biochemical pathways involved in glucose metabolism, offering a new approach to diabetes treatment .

Antimalarial Activity

Indazole compounds have shown promise in the fight against malaria. Their ability to interfere with the life cycle of the malaria parasite presents a potential avenue for the development of novel antimalarial drugs .

properties

IUPAC Name

5-chloro-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2S2/c1-17-11-5-3-2-4-9(11)10(16-17)8-15-21(18,19)13-7-6-12(14)20-13/h6-7,15H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTWGMNADCWGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-sulfonamide

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